molecular formula C14H20ClN3O3 B1602884 tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 442199-19-1

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1602884
CAS No.: 442199-19-1
M. Wt: 313.78 g/mol
InChI Key: OJIDDXUJOFGRCN-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a piperidine ring substituted with a tert-butyl ester group and a 6-chloropyrimidin-4-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 6-Chloropyrimidin-4-yloxy Group: The final step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 6-chloropyrimidin-4-ol in the presence of a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as an intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of agrochemicals and other specialty chemicals.
  • Employed in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
  • tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring, which may affect its reactivity and biological activity.
  • tert-Butyl 4-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate: Contains an amino group instead of an oxy group, potentially altering its hydrogen bonding and electronic properties.
  • tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate: Features additional chlorine substitution, which could influence its steric and electronic characteristics.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperidine carboxylate scaffold in chemical research and industry.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIDDXUJOFGRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619853
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442199-19-1
Record name tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (3.1 g, 15.5 mmol) and potassium tert-butoxide (1.74 g, 1 eq) in 20 mL THF at 0° C., was added 4,6-dichloropyrimidine (2.3 g, 1 eq). The reaction mixture was stirred for 1 h then a solution of saturated sodium bicarbonate was added. The aqueous layer was extracted with ethyl acetate twice and the combined extracts were washed with a solution of saturated sodium bicarbonate, dried over magnesium sulfate and evaporated. The residue was purified on silica gel (eluent: 20% ethyl acetate in hexane) to give 2.49 g (51% yield) of 3a.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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